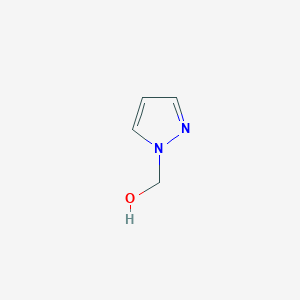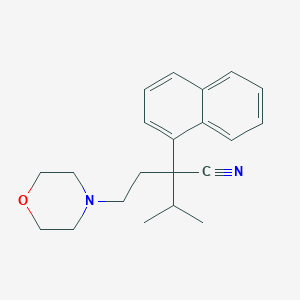
ACETIC ACID, THIO-, S-ESTER with 4-(BIS(2-CHLOROETHYL)AMINO)BENZENE THIOL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, thio-, S-ester with 4-(bis(2-chloroethyl)amino)benzene thiol is a chemical compound used in scientific research. It is commonly referred to as ACBC and is used as a cross-linking agent in the synthesis of polymers and biomaterials. ACBC is a versatile compound that has a wide range of applications in various fields, including drug delivery, tissue engineering, and regenerative medicine.
作用機序
ACBC works by forming covalent bonds between molecules, which results in the formation of a cross-linked network. This network provides mechanical stability and improved durability to the synthesized polymers and biomaterials. ACBC is also known to have antioxidant properties, which can protect cells from oxidative stress.
Biochemical and Physiological Effects:
ACBC has been shown to have low toxicity and is generally considered safe for use in scientific research. However, it is important to note that the long-term effects of ACBC on human health are not well understood. Studies have shown that ACBC can promote cell growth and differentiation, making it a promising compound for tissue engineering and regenerative medicine.
実験室実験の利点と制限
One of the main advantages of using ACBC in lab experiments is its versatility. It can be used in a wide range of applications, from drug delivery to tissue engineering. ACBC is also relatively easy to synthesize and is cost-effective. However, one of the main limitations of ACBC is its potential toxicity. It is important to use caution when handling ACBC and to follow proper safety protocols.
将来の方向性
There are several future directions for research on ACBC. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of the long-term effects of ACBC on human health. Additionally, there is potential for the development of new applications for ACBC in fields such as nanotechnology and biotechnology.
Conclusion:
In conclusion, ACBC is a versatile compound that has a wide range of applications in scientific research. It is commonly used as a cross-linking agent in the synthesis of polymers and biomaterials. ACBC has low toxicity and is generally considered safe for use in lab experiments. However, it is important to use caution when handling ACBC and to follow proper safety protocols. There are several future directions for research on ACBC, including the development of new synthesis methods and the investigation of its long-term effects on human health.
合成法
ACBC is synthesized by reacting 4-(bis(2-chloroethyl)amino)benzene thiol with acetic anhydride in the presence of a catalyst. The reaction yields ACBC as a white crystalline solid. The synthesis method is relatively simple and cost-effective, making it an attractive option for large-scale production.
科学的研究の応用
ACBC is widely used in scientific research as a cross-linking agent for the synthesis of polymers and biomaterials. It is used in drug delivery systems to improve the bioavailability and efficacy of drugs. ACBC is also used in tissue engineering to promote cell growth and differentiation. In regenerative medicine, ACBC is used to create scaffolds that support tissue regeneration.
特性
CAS番号 |
1507-07-9 |
|---|---|
製品名 |
ACETIC ACID, THIO-, S-ESTER with 4-(BIS(2-CHLOROETHYL)AMINO)BENZENE THIOL |
分子式 |
C12H15Cl2NOS |
分子量 |
292.2 g/mol |
IUPAC名 |
S-[4-[bis(2-chloroethyl)amino]phenyl] ethanethioate |
InChI |
InChI=1S/C12H15Cl2NOS/c1-10(16)17-12-4-2-11(3-5-12)15(8-6-13)9-7-14/h2-5H,6-9H2,1H3 |
InChIキー |
GVROKRSHIHCKSO-UHFFFAOYSA-N |
SMILES |
CC(=O)SC1=CC=C(C=C1)N(CCCl)CCCl |
正規SMILES |
CC(=O)SC1=CC=C(C=C1)N(CCCl)CCCl |
その他のCAS番号 |
1507-07-9 |
同義語 |
Thioacetic acid S-[p-[bis(2-chloroethyl)amino]phenyl] ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





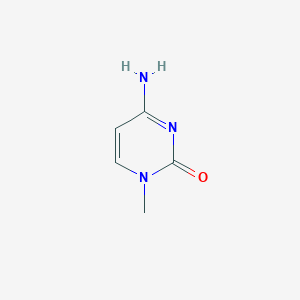




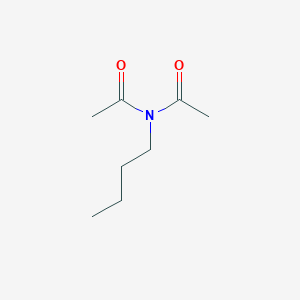
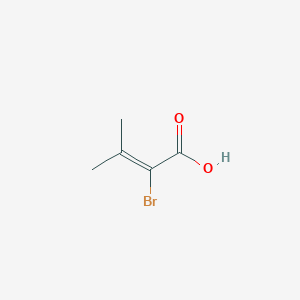


![2,2'-[[3-Acetamido-4-[(4-nitrophenyl)azo]phenyl]imino]diethyl diacetate](/img/structure/B75578.png)
